(R)-Methyl 2-(pyrrolidin-2-YL)acetate

Descripción general

Descripción

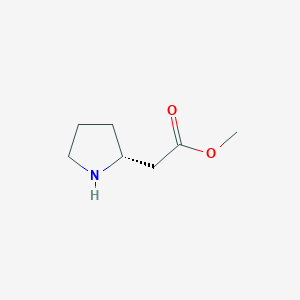

(R)-Methyl 2-(pyrrolidin-2-YL)acetate is a chemical compound characterized by its molecular structure, which includes a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—and a methyl ester group

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the esterification of (R)-2-(pyrrolidin-2-YL)acetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques, such as using enzyme-catalyzed reactions or continuous flow reactors to improve efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

Carboxylic acids from oxidation

Alcohols from reduction

Various substituted products from nucleophilic substitution

Aplicaciones Científicas De Investigación

(R)-Methyl 2-(pyrrolidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.18 g/mol .

Processes for Preparing (R)-2-methylpyrrolidine

(R)-2-methylpyrrolidine L-tartrate can be created from 2-methylpyrroline in two steps using non-corrosive reagents, without isolating any synthetic intermediates . The process involves hydrogenating 2-methylpyrroline in a mixture of alcohol solvent and a platinum catalyst . The 2-methylpyrroline can be purchased from commercial sources like Sigma-Aldrich Corp . Platinum (IV) oxide or 5% Pt-C can be used as the platinum catalyst . The alcohol solvent is a mixture of ethanol and methanol, ideally in a ratio of about 2:1 to 3:1 (v/v) . The hydrogenation is performed at ambient temperature, and the platinum catalyst is removed by filtration . The resulting (R)-2-methylpyrrolidine L-tartrate has an optical purity of at least 50% ee . The isolated recrystallized (R)-2-methylpyrrolidine L-tartrate is reacted with a base to produce (R)-2-methylpyrrolidine . Suitable bases include ammonium hydroxide, alkali metal hydroxides like sodium hydroxide or potassium hydroxide, and alkylamines like triethylamine or diisopropylethylamine . Solvents like diethyl ether and dichloromethane can be used .

Mecanismo De Acción

The mechanism by which (R)-Methyl 2-(pyrrolidin-2-YL)acetate exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction or process being studied.

Comparación Con Compuestos Similares

(R)-Methyl 2-(pyrrolidin-2-YL)acetate is compared with other similar compounds, such as:

2-Methylpyrrolidine: A structural isomer with a different arrangement of atoms.

1-Methyl-2-pyrrolidine ethanol: Another pyrrolidine derivative with an ethanol group.

Pyrrolidine itself: The parent compound without the methyl ester group.

Uniqueness: The presence of the methyl ester group in this compound provides it with distinct chemical properties compared to its analogs, making it suitable for specific applications where the ester functionality is required.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Actividad Biológica

(R)-Methyl 2-(pyrrolidin-2-YL)acetate, a chiral compound with the molecular formula C₇H₁₄NO₂, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthetic pathways, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrrolidine ring and an ester functional group, which are common in many bioactive molecules. The compound appears as a solid crystalline powder, soluble in water and various organic solvents. Its stereochemistry (R configuration) is significant for its reactivity and potential applications in asymmetric synthesis.

Neuropharmacological Potential

Initial studies indicate that this compound may modulate neurotransmitter receptor activity, suggesting possible applications in neuropharmacology. Its structural similarity to neurotransmitters raises the hypothesis that it could influence cognitive functions and exhibit analgesic or anxiolytic properties. However, comprehensive studies are required to fully elucidate these effects.

Anticancer Activity

The compound's derivatives have been investigated for anticancer properties. In vitro studies have shown that certain pyrrolidine derivatives can exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma). For example, modifications in the structure of related compounds have been linked to varying degrees of activity against these cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | A549 | 25 | Promising activity |

| Compound B | HSAEC1-KT | 50 | Moderate cytotoxicity |

| This compound | TBD | TBD | Further studies needed |

The exact mechanism of action for this compound remains under investigation. Preliminary findings suggest it may interact with specific receptors or enzymes, modulating their activity and leading to diverse biological effects. For instance, its potential role as a ligand in biochemical assays indicates it could be useful in drug discovery .

Case Studies

- Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound can affect stress responses and appetite control through their interaction with neuropeptide systems .

- Anticancer Research : In a study focused on the anticancer activity of pyrrolidine derivatives, several compounds were tested against A549 cells. The results indicated that modifications to the structure could enhance or diminish cytotoxic effects, highlighting the importance of structure-activity relationships (SAR) .

Propiedades

IUPAC Name |

methyl 2-[(2R)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.